molecular formula C5H6N6 B7767852 2,6-Diaminopurine CAS No. 133762-79-5

2,6-Diaminopurine

Cat. No.: B7767852
CAS No.: 133762-79-5
M. Wt: 150.14 g/mol
InChI Key: MSSXOMSJDRHRMC-UHFFFAOYSA-N
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Description

2,6-Diaminopurine, also known as 2-aminoadenine, is a purine derivative with the chemical formula C5H6N6. This compound is structurally similar to adenine, one of the four nucleobases in the nucleic acids of DNA and RNA.

Mechanism of Action

Target of Action

2,6-Diaminopurine (DAP) is an analogue of adenine, a purine base that is a fundamental component of DNA and RNA . DAP primarily targets nucleic acids, where it can be converted to nucleotides and serve as substrates for incorporation by polymerases in place of adenine .

Mode of Action

DAP pairs with thymidine (or uracil), engaging in three hydrogen bonds of the Watson-Crick type . This interaction results in considerable stability to the double helix and imparts other structural features, such as an altered groove width and disruption of the normal spine of hydration .

Biochemical Pathways

The biosynthesis of 2-aminoadenine (DAP) involves two steps. The enzyme MazZ first performs the conversion of dGTP to dGMP and diphosphate. Then, the enzyme PurZ performs the conversion of (d)ATP, dGMP, and L-aspartate to (d)ADP, phosphate, and 2-aminodeoxyadenylosuccinate .

Pharmacokinetics

DAP has been shown to be very stable in plasma and is distributed throughout the body . This stability and distribution suggest that DAP has adequate pharmacokinetic properties, which could influence its bioavailability and efficacy.

Result of Action

The DAP·T pair affects the local flexibility of DNA and impedes the interaction with helix-bending proteins . By providing a non-canonical hydrogen bond donor in the minor groove and/or blocking access to the floor of that groove, it strongly affects interactions with small molecules such as antibiotics and anticancer drugs .

Action Environment

The action of DAP can be influenced by environmental factors. For instance, UV-rich prebiotic environments could have facilitated the formation of functional and photostable RNA/DNA oligomers with DAP . Furthermore, the presence of a premature termination codon (PTC) on an mRNA often activates the mRNA surveillance mechanism called nonsense-mediated mRNA decay (NMD), involving the main NMD factors UPF1, UPF2, and UPF3X .

Biochemical Analysis

Biochemical Properties

2,6-Diaminopurine has unique biochemical characteristics that make it particularly valuable in applications that rely on the thermodynamics of DNA hybridization . It pairs perfectly with thymine as it is identical to adenine but has an amine group at position 2 forming 3 intermolecular hydrogen bonds . This improved stability affects protein-binding interactions that rely on those differences .

Cellular Effects

In the context of cellular effects, this compound has been shown to have significant impacts. For instance, it has been used to treat leukemia since as early as 1951 and is known to arrest progression of cell cycle in mouse leukemia cells . It also decreases the growth of cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form three hydrogen bonds with thymine in DNA, enhancing duplex stability . This modification does not significantly alter the conformation of nucleic acid duplexes . It also strongly affects interactions with small molecules such as antibiotics and anticancer drugs .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown substantial self-repairing activity, enabling repair of cyclobutane pyrimidine dimers (CPDs) with yields reaching 92% . This activity originates from excellent electron-donating properties of this compound in nucleic acid strands .

Metabolic Pathways

It is known that the S-2L phage avoids incorporating adenine bases in the genome by hydrolyzing dATP . The this compound base is produced by a pathway involving DUF550 (MazZ) and PurZ in S-2L and Vibrio phage PhiVC8 .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Diaminopurine can be synthesized through several methods. One common approach involves the reaction of guanine with ammonia under high pressure and temperature. Another method includes the use of 2,6-dichloropurine as a starting material, which undergoes nucleophilic substitution with ammonia to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving multiple purification steps to remove impurities and by-products .

Chemical Reactions Analysis

Types of Reactions: 2,6-Diaminopurine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,6-Diaminopurine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Adenine: Structurally similar but lacks the additional amino group at position 2.

    Guanine: Another purine base with different functional groups.

    2,6-Diaminopurine-2’-deoxyriboside: A derivative used in antiviral research

Uniqueness: this compound is unique due to its ability to form three hydrogen bonds with thymine or uracil, enhancing the stability of nucleic acid structures. This property makes it valuable in various research and therapeutic applications .

Properties

IUPAC Name

7H-purine-2,6-diamine
Source PubChem
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InChI

InChI=1S/C5H6N6/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H5,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MSSXOMSJDRHRMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC(=NC(=C2N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

7280-83-3 (sulfate), 22194-11-2 (lactate salt/solvate)
Record name 2,6-Diaminopurine
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DSSTOX Substance ID

DTXSID0062052
Record name 2,6-Diaminopurine
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Molecular Weight

150.14 g/mol
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CAS No.

1904-98-9, 133762-79-5
Record name 2,6-Diaminopurine
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Record name 2,6-Diaminopurine
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Record name 2,6-Diamino-purin-9-yl
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Record name 9H-Purine-2,6-diamine
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Record name Purine-2,6-diyldiamine
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Record name 2,6-DIAMINOPURINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: 2,6-DAP acts as a prodrug of deoxyguanosine. [] It is efficiently converted to deoxyguanosine by the enzyme adenosine deaminase. [, ] This leads to a marked concentration-dependent decrease in DNA synthesis and ribonucleotide reductase activity, ultimately inhibiting cell growth. []

ANone: While 2,6-DAP itself is not metabolized to its 5'-triphosphate, its riboside derivative, 2,6-diaminopurineriboside, is converted to 2,6-diaminopurineriboside 5'-triphosphate in L1210 cells, contributing to its cytotoxic effect. []

ANone: 2,6-DAP exposure leads to a significant increase in dGTP levels, up to 1100-fold compared to untreated controls. [] This increase is likely due to its conversion to deoxyguanosine and subsequent phosphorylation.

ANone: The molecular formula of 2,6-diaminopurine is C5H6N6, and its molecular weight is 150.14 g/mol.

ANone: Yes, spectroscopic studies using techniques like resonant two-photon ionization (R2PI) and IR-UV double resonance have provided insights into the excited state dynamics of this compound and its derivatives. [, ] These studies reveal the existence of different tautomers and their respective excited-state lifetimes.

ANone: Research suggests that this compound and its 2'-deoxyriboside (26DAP-d) exhibit significant photostability under UV radiation. [] This stability is attributed to efficient relaxation pathways from the excited state back to the ground state, primarily through nonradiative internal conversion and fluorescence emission. []

ANone: This section is not applicable as the provided research papers do not discuss the catalytic properties of this compound.

ANone: Yes, computational studies have been employed to investigate the molecular mechanisms behind mutations induced by this compound. [] These studies involve calculating nonbonded interaction energies between this compound and nucleic acid bases, providing insights into potential transition pathways.

ANone: Introducing a 2'-O-methyl group to this compound riboside (DM) or an LNA modification (DL) significantly enhances the thermodynamic stability of duplexes formed with RNA. [] The increase in stability is more pronounced with the LNA modification. [] In contrast, specific mismatches formed by DM or DL can destabilize duplexes compared to mismatches formed by unmodified counterparts. []

ANone: Several modifications to the this compound scaffold have resulted in compounds with potent antiviral activities. For instance, acyclic nucleoside phosphonate analogs like (R)-9-(2-phosphonomethoxypropyl)-2,6-diaminopurine exhibit significant activity against retroviruses, including HIV and MSV. []

ANone: Yes, the stereochemistry plays a crucial role. Studies show that the (R)-enantiomer of 9-(2-phosphonomethoxypropyl)-2,6-diaminopurine is notably more potent against HIV and MSV compared to its (S)-enantiomer. [, ] This highlights the importance of chirality in optimizing the antiviral activity of these compounds.

ANone: This section is not applicable as the provided research papers do not delve into the specific stability and formulation aspects of this compound.

ANone: This section is not applicable as the provided research papers do not address SHE regulations related to this compound.

ANone: Studies using radiolabeled this compound-2-14C in L strain mouse cells revealed differences in uptake kinetics between this compound-sensitive and -resistant cells. [, ] The uptake by sensitive cells showed saturation kinetics, indicating the involvement of an enzymatic transport system, while resistant cells displayed a more linear uptake pattern. []

ANone: In vitro studies have demonstrated the potent antiviral activity of certain this compound derivatives against various viruses, including HIV, MSV, visna virus, and duck hepadnavirus. [, , , , ] These compounds often exhibit selectivity for virally encoded enzymes, such as reverse transcriptase, contributing to their antiviral efficacy.

ANone: In vivo studies using a rat choriocarcinoma model demonstrated the antitumor potential of 9-(2-phosphonylmethoxyethyl)-N6-cyclopropyl-2,6-diaminopurine (cPr-PMEDAP). [] This compound, designed as a prodrug of 9-(2-phosphonylmethoxyethyl)guanine (PMEG), showed superior efficacy and a more favorable safety profile compared to PMEG itself. []

ANone: Resistance to this compound in bacterial systems like Escherichia coli has been linked to mutations in the adenine phosphoribosyltransferase (apt) gene. [, ] These mutations can disrupt the uptake or metabolism of this compound, rendering it ineffective. []

ANone: While this Q&A focuses on the scientific aspects, it is crucial to acknowledge that this compound derivatives, like many antiviral and antitumor agents, can exhibit toxicity. [] Specific toxicity profiles vary depending on the compound's structure and administration route.

ANone: These sections are not applicable as the provided research papers do not cover these specific aspects related to this compound.

ANone: Early research on this compound focused on its antimetabolite properties and its use in studying purine metabolism. [, ] Subsequent studies explored its potential as an antiviral agent, particularly against retroviruses like HIV. [, , ] The discovery of its incorporation into the DNA of certain bacteriophages marked a significant milestone, highlighting its biological relevance beyond its antimetabolite activity. []

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